![molecular formula C17H21N3O3S B2807935 2,4-Dimethyl-6-[(1-phenylmethanesulfonylpyrrolidin-3-yl)oxy]pyrimidine CAS No. 2097890-82-7](/img/structure/B2807935.png)
2,4-Dimethyl-6-[(1-phenylmethanesulfonylpyrrolidin-3-yl)oxy]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2,4-Dimethyl-6-[(1-phenylmethanesulfonylpyrrolidin-3-yl)oxy]pyrimidine” is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Synthesis Analysis
The synthesis of pyrimidine derivatives often involves the use of heterocyclic scaffolds, many of which contain nitrogen . The introduction of heteroatomic fragments in these molecules is not a random choice, considering that they are useful tools for modifying physicochemical parameters . Numerous methods for the synthesis of pyrimidines are described .Molecular Structure Analysis
The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .Chemical Reactions Analysis
Anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators namely prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .Applications De Recherche Scientifique
Synthesis and Chemical Properties
Methyl 2-[2-(benzyloxycarbonylamino)propan-2-yl]-5-hydroxy-1-methyl-6-oxo-1,6-dihydropyrimidine-4-carboxylate was synthesized, demonstrating the versatility of pyrimidine derivatives in forming structured molecules with potential for further chemical modifications and applications in material science and chemistry (Shang et al., 2012).
Structural, electronic, and nonlinear optical properties of thiopyrimidine derivatives were explored, showing the importance of pyrimidine rings in nonlinear optics (NLO) and electronic applications. This indicates the potential for pyrimidine derivatives, including the compound , in the development of new materials for optoelectronic applications (Hussain et al., 2020).
Applications in Heterocyclic Synthesis and Material Science
Utility of Enaminonitriles in Heterocyclic Synthesis discussed the synthesis of new pyrazole, pyridine, and pyrimidine derivatives, highlighting the role of pyrimidine in synthesizing heterocyclic compounds, which are crucial in developing pharmaceuticals, agrochemicals, and new materials (Fadda et al., 2012).
Synthesis of pyrimidine linked pyrazole heterocyclics by microwave irradiation and their evaluation for insecticidal and antibacterial potential underscore the utility of pyrimidine derivatives in creating bioactive compounds with applications in pest control and antibacterial treatments (Deohate & Palaspagar, 2020).
Advanced Chemical Synthesis Techniques
- Synthesis and Green Metric Evaluation of 2-(Chloromethyl)-3-Methyl-4-(Methylsulfonyl)Pyridine discusses a modified synthesis approach for a pyridine derivative, emphasizing the importance of green chemistry in synthesizing chemical intermediates, potentially applicable to the compound of interest for environmentally friendly synthesis methods (Gilbile et al., 2017).
Mécanisme D'action
While the specific mechanism of action for “2,4-Dimethyl-6-[(1-phenylmethanesulfonylpyrrolidin-3-yl)oxy]pyrimidine” is not mentioned in the search results, it’s worth noting that pyrimidines often exhibit their effects through their inhibitory response against the expression and activities of certain vital inflammatory mediators .
Orientations Futures
Pyrimidines have shown a range of pharmacological effects and continue to be an area of active research . Future research may focus on the development of new pyrimidines as anti-inflammatory agents . Additionally, the use of heterocyclic scaffolds, many of which contain nitrogen, is expected to continue to be a key strategy in the development of clinically active drugs .
Propriétés
IUPAC Name |
4-(1-benzylsulfonylpyrrolidin-3-yl)oxy-2,6-dimethylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3S/c1-13-10-17(19-14(2)18-13)23-16-8-9-20(11-16)24(21,22)12-15-6-4-3-5-7-15/h3-7,10,16H,8-9,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMCFXDGEZZQVPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)OC2CCN(C2)S(=O)(=O)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-((1-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)propan-2-ol](/img/structure/B2807854.png)
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2807855.png)
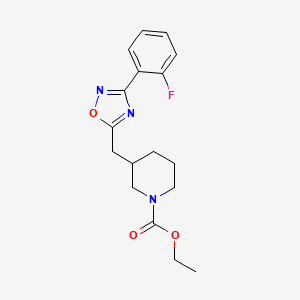
![N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2807858.png)
![[3-(4-Methoxy-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2807860.png)
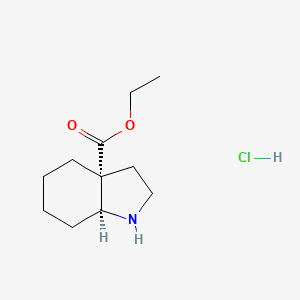
![4-Amino-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,2-thiazole-5-carboxylic acid](/img/structure/B2807863.png)
![Methyl 2-methyl-5-[(3-methylbut-2-en-1-yl)oxy]-1-benzofuran-3-carboxylate](/img/structure/B2807865.png)
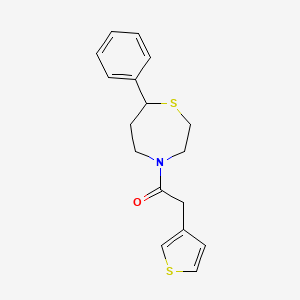
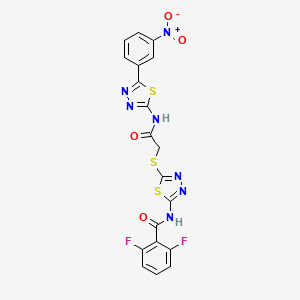
![4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2807868.png)
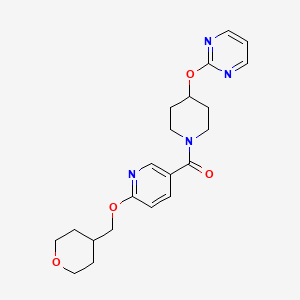

![Ethyl cyano{1-[(4-methylphenyl)sulfonyl]piperidin-4-ylidene}acetate](/img/structure/B2807875.png)
